PD-1/PD-L1-IN-NP19

概要

説明

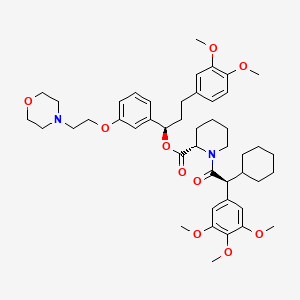

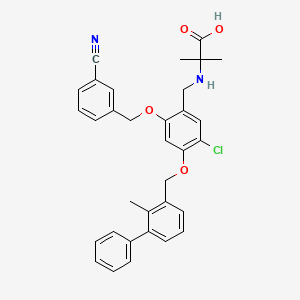

PD-1/PD-L1-IN-NP19 is a small-molecule inhibitor targeting the PD-1/PD-L1 immune checkpoint pathway. It exhibits an IC₅₀ of 12.5 nM for disrupting human PD-1/PD-L1 interactions, making it a potent candidate for cancer immunotherapy . Structurally, it has a molecular formula of C₃₃H₃₁ClN₂O₄ (MW: 555.06 g/mol) and demonstrates strong pharmacokinetic properties, including a long half-life and oral bioavailability in preclinical models .

準備方法

合成経路と反応条件: NP19の合成は、市販の前駆体から始まり、複数段階にわたります。重要なステップには、通常以下が含まれます。

コア構造の形成: これは、一連の縮合反応と環化反応によってNP19の中心骨格を構築することを伴います。

官能基の修飾: 化合物の活性と選択性を高めるために、さまざまな官能基を導入します。これには、ハロゲン化、アルキル化、アシル化などの反応が含まれる場合があります。

精製: 最終生成物は、再結晶またはクロマトグラフィーなどの技術を使用して、所望の純度レベルに精製されます。

工業生産方法: 工業的な環境では、NP19の生産は、バッチまたは連続フロー反応器を使用してスケールアップされます。このプロセスは、収率、純度、およびコスト効率を最適化するために最適化されます。重要な考慮事項には以下が含まれます。

反応条件: 温度、圧力、および溶媒の選択は、収率を最大化し、副生成物を最小限に抑えるために最適化されます。

触媒: 反応速度と選択性を高めるために触媒を使用します。

精製: 蒸留、結晶化、クロマトグラフィーなどの大規模精製技術が採用されます。

化学反応の分析

Biochemical Activity

Compound 43 demonstrated potent inhibition of PD-1/PD-L1 interactions in biochemical and cellular assays:

| Parameter | Value | Reference |

|---|---|---|

| HTRF IC₅₀ | 10.20 nM | |

| Jurkat T-cell IC₅₀ | 3.16 ± 0.71 μM | |

| cLogP | 5.87 |

Key Findings :

-

Molecular interactions : Docking studies revealed critical binding interactions with PD-L1 dimer (PDB 5NIU), including H-bonds with Asp122 (1.9 Å), Lys124 (2.8 Å), and Gln66 (2.5 Å) .

-

IFNγ secretion : Restored IFNγ production in PBMC/H1299 co-cultures at 10 μM, confirming functional T-cell activation .

Pharmacological Evaluation

In Vivo Efficacy :

-

Hepa1-6 syngeneic model : Tumor growth inhibition (TGI) of 67% at 1 mg/kg, with complete regression observed in one mouse .

-

Immune activation : Increased CD8⁺ T-cell infiltration and activation in tumors, validated by flow cytometry .

Selectivity :

Comparative Analysis with Analogues

| Compound | Modification | IC₅₀ (HTRF) | cLogP |

|---|---|---|---|

| 2 | Methoxy linkage | 48.20 nM | 7.12 |

| 36 | Piperidine-2-carboxylic acid | 2.99 nM | 6.03 |

| 43 | Difluoromethyleneoxy + mannosamine | 10.20 nM | 5.87 |

-

Compound 43 balanced potency and drug-like properties, outperforming BMS-1002 in both efficacy and solubility .

Mechanisms of Action

科学的研究の応用

Clinical Applications

Cancer Types Treated:

- Melanoma: Clinical trials have shown that inhibitors targeting the PD-1/PD-L1 axis significantly improve overall survival rates in patients with advanced melanoma. For instance, nivolumab (an anti-PD-1 antibody) has demonstrated a one-year survival rate of 72.9% compared to 42.1% for traditional chemotherapy .

- Non-Small Cell Lung Cancer (NSCLC): Studies indicate that PD-1/PD-L1 inhibitors can lead to substantial improvements in progression-free survival rates in NSCLC patients .

- Renal Cell Carcinoma: The application of PD-1 inhibitors has been linked to improved outcomes in renal cancer, with evidence suggesting that these treatments can inhibit tumor growth effectively .

Case Studies:

Several clinical trials illustrate the efficacy of PD-1/PD-L1 inhibitors:

- A Phase III trial involving nivolumab showed a significant improvement in response rates compared to standard therapies in melanoma patients.

- Another study highlighted the effectiveness of pembrolizumab (another anti-PD-1 agent) in NSCLC, showing promising results in terms of overall survival and response rates.

Recent Research Findings

Recent studies have focused on understanding the mechanisms of resistance to PD-1/PD-L1 therapies and identifying predictive biomarkers for patient selection. For example:

- Research indicates that high levels of PD-L1 expression correlate with better responses to therapy, suggesting its potential as a biomarker for treatment efficacy .

- Combination therapies involving PD-1/PD-L1 inhibitors with other modalities (e.g., chemotherapy or targeted therapy) are being explored to enhance therapeutic outcomes further.

Table 1: Summary of Clinical Trials Involving PD-1/PD-L1 Inhibitors

| Study | Cancer Type | Treatment | Outcome |

|---|---|---|---|

| Study A | Melanoma | Nivolumab | 72.9% one-year survival |

| Study B | NSCLC | Pembrolizumab | Improved progression-free survival |

| Study C | Renal Cell Carcinoma | Atezolizumab | Enhanced response rates |

Table 2: Mechanisms of Action for PD-1/PD-L1 Inhibitors

| Mechanism | Description |

|---|---|

| T-cell Activation | Inhibition of PD-1 restores T-cell function |

| Tumor Immune Evasion | Blocking PD-L1 prevents tumors from evading immune detection |

| Combination Therapy Potential | Synergistic effects when combined with other cancer treatments |

作用機序

NP19は、PD-1タンパク質に結合することで作用し、それによってPD-L1との相互作用を防ぎます。この遮断は、以下のように腫瘍細胞に対する免疫応答を強化します。

T細胞の活性化: T細胞からのインターフェロンガンマ(IFN-γ)の産生を増加させ、腫瘍細胞に対する細胞毒性を強化します.

腫瘍ミクロ環境の調節: 腫瘍内の免疫ミクロ環境を変化させ、免疫攻撃に対してより感受性が高くします.

類似の化合物との比較

類似の化合物:

ペムブロリズマブ: がん免疫療法で使用される別のPD-1阻害剤。

ニボルマブ: 類似の作用機序を持つPD-1阻害剤。

アテゾリズマブ: PD-1のリガンドであるPD-L1を阻害し、がん治療に使用されます。

NP19の独自性:

選択性: NP19は、ヒトPD-1/PD-L1相互作用に対して高い選択性を持ち、IC50は12.5 nMです.

NP19は、PD-1/PD-L1相互作用の強力で選択的な阻害により際立っており、がん免疫療法の研究開発における貴重なツールとなっています。

類似化合物との比較

Key Preclinical Findings:

- In vitro : Enhances IFN-γ production in T cells co-cultured with tumor cells, indicating restored T-cell activity .

- In vivo: Reduces tumor growth in murine melanoma and H22 liver cancer models with good tolerability .

- Synergy: Combines effectively with PD-1 monoclonal antibodies and BRD4 inhibitors (e.g., CPI-203) to suppress PD-L1 upregulation in tumor microenvironments, improving therapeutic efficacy in hepatocellular carcinoma models .

Comparison with Similar Compounds

Small-Molecule Inhibitors

PD-1/PD-L1-IN-10

TA and Kaempferol

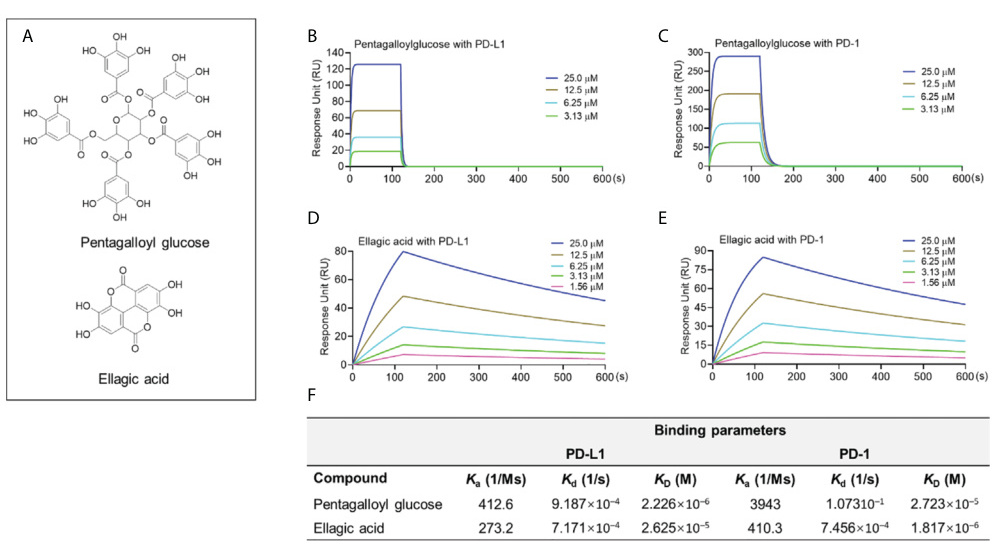

PGG and EA

- PGG : Exhibits binding to PD-L1 (KD = 3.1 μM) but weaker than NP19 .

- EA: No significant PD-1/PD-L1 inhibition reported .

Peptide-Based Inhibitors

PD-1/PD-L1-IN-3

- IC₅₀ : 5.60 nM (PD-1/PD-L1) and 7.04 nM (CD80/PD-L1) .

- Mechanism : Macrocyclic peptide disrupting PD-L1 interactions.

- Limitations : Peptides often face challenges in stability and bioavailability compared to small molecules like NP19 .

Biologics (Monoclonal Antibodies)

*Response rates from clinical trials of biologics .

Structural and Functional Comparison

| Parameter | PD-1/PD-L1-IN-NP19 | PD-1/PD-L1-IN-3 | PD-1/PD-L1-IN-10 |

|---|---|---|---|

| Class | Small molecule | Macrocyclic peptide | Small molecule |

| IC₅₀ (nM) | 12.5 | 5.60 | 2.7 |

| Oral Bioavailability | Yes | No | Yes |

| In Vivo Efficacy | Demonstrated in mice | Limited data | Limited data |

| Combination Potential | Synergistic with CPI-203 | Not reported | Not reported |

生物活性

The compound PD-1/PD-L1-IN-NP19 plays a significant role in cancer immunotherapy by targeting the programmed cell death protein 1 (PD-1) and its ligand PD-L1. This pathway is crucial for regulating immune responses, particularly in the context of tumor immunity. The biological activity of this compound involves blocking the interaction between PD-1 and PD-L1, thereby reinvigorating T-cell responses against tumors.

PD-1 is a receptor expressed on T cells that, when engaged by PD-L1, inhibits T-cell activation and proliferation, contributing to immune evasion by tumors. By inhibiting this interaction, this compound enhances T-cell activity, promoting anti-tumor immunity.

Key Mechanisms Include:

- Blocking PD-1/PD-L1 Interaction: This prevents the inhibitory signals that suppress T-cell function.

- Enhancing Cytokine Production: Increased secretion of cytokines like IL-2 and IFN-gamma from activated T cells.

- Promoting Tumor Infiltration: Enhanced infiltration of effector T cells into tumor microenvironments.

Research Findings

Recent studies have demonstrated the efficacy of this compound in various experimental models:

Efficacy in Preclinical Models

A study indicated that NP19 significantly inhibited tumor growth in mouse models by increasing the number of CD8+ T cells infiltrating the tumors. The compound was shown to enhance the production of pro-inflammatory cytokines, which are critical for effective anti-tumor responses.

Table 1: Summary of Preclinical Findings

| Study | Model | Key Findings |

|---|---|---|

| Liu et al. (2024) | Mouse Tumor Model | NP19 increased CD8+ T cell infiltration and cytokine secretion (IL-2, IFN-gamma) |

| Zhang et al. (2023) | B16F10 Melanoma Model | Significant tumor regression observed with NP19 treatment |

| Chen et al. (2022) | NSCLC Model | Enhanced anti-tumor immunity through PD-1 blockade |

Case Studies

Case Study 1: NSCLC Treatment

In a clinical scenario involving non-small cell lung carcinoma (NSCLC), patients previously treated with PD-1 inhibitors exhibited improved outcomes upon switching to therapies targeting PD-L1, suggesting potential benefits from compounds like NP19 that block these pathways effectively.

Case Study 2: Cardiotoxicity Management

A patient experiencing cardiotoxicity from a PD-1 inhibitor was switched to a PD-L1 inhibitor (sugemalimab). This switch not only mitigated cardiac side effects but also continued to provide anti-tumor benefits, highlighting the importance of managing immune checkpoint inhibitors' adverse effects while maintaining therapeutic efficacy .

Clinical Implications

The biological activity of this compound suggests it could serve as a promising therapeutic agent in oncology. Its ability to enhance T-cell responses while minimizing adverse effects associated with traditional PD-1 inhibitors positions it as a potential candidate for further clinical development.

Q & A

Basic Research Questions

Q. What is the biochemical characterization of PD-1/PD-L1-IN-NP19, and how is its inhibitory activity quantified?

this compound is a small-molecule inhibitor with the molecular formula C₃₃H₃₁ClN₂O₄ (molecular weight: 555.06) and an IC₅₀ of 12.5 nM for blocking human PD-1/PD-L1 interactions . Its inhibitory activity is typically quantified using competitive binding assays (e.g., ELISA-based or flow cytometry assays) where the compound competes with fluorescently labeled PD-1 or PD-L1 proteins. Researchers should validate binding kinetics using surface plasmon resonance (SPR) to assess association/dissociation rates, ensuring assay conditions (e.g., pH, temperature) mimic physiological environments .

Q. How should researchers design in vitro experiments to evaluate this compound's immunomodulatory effects?

Key steps include:

- Co-culture systems : Use human T cells (e.g., Jurkat T cells expressing PD-1) and antigen-presenting cells (APCs) overexpressing PD-L1. Measure T-cell activation markers (e.g., IFN-γ, CD69) via flow cytometry .

- Dose optimization : Test a concentration range (e.g., 1–100 nM) based on the IC₅₀, adjusting for cell-type-specific responses. Include controls (e.g., anti-PD-1 antibodies) to benchmark efficacy .

- Tumor microenvironment (TME) models : Incorporate tumor cell lines (e.g., A549 for NSCLC) to assess cytokine secretion (e.g., IL-2, TNF-α) and cytotoxic T-cell activity .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in reported IC₅₀ values between this compound and other inhibitors (e.g., PD-1/PD-L1-IN-9)?

Discrepancies (e.g., PD-1/PD-L1-IN-9 IC₅₀ = 3.8 nM vs. NP19’s 12.5 nM) may arise from assay variability . Mitigation strategies:

- Standardize assay platforms : Use identical cell lines (e.g., CHO-K1 cells expressing recombinant PD-1/PD-L1) and detection methods (e.g., homogeneous time-resolved fluorescence, HTRF).

- Control for binding kinetics : Compare inhibitors’ on/off rates via SPR, as slow-dissociation inhibitors may exhibit lower IC₅₀ in equilibrium assays .

- Validate in functional assays : Use mixed lymphocyte reactions (MLRs) to correlate IC₅₀ with T-cell reactivation .

Q. How can researchers optimize in vivo models to study this compound’s antitumor efficacy?

- Syngeneic mouse models : Use CT26 (colorectal) or MC38 (colon) tumors in immunocompetent mice. Administer NP19 intraperitoneally (e.g., 10 mg/kg, Q3D) and monitor tumor growth via caliper measurements .

- Immune profiling : Harvest tumors for flow cytometry to quantify tumor-infiltrating lymphocytes (CD8⁺ T cells, Tregs) and PD-L1 expression .

- Dose translation : Apply body surface area (BSA) scaling using Km coefficients (e.g., mouse-to-human dose conversion) .

Q. What methodologies are critical for pharmacokinetic (PK) and pharmacodynamic (PD) profiling of this compound?

- PK studies : Conduct intravenous/oral dosing in rodents, collecting plasma at timed intervals. Quantify NP19 via LC-MS/MS, calculating parameters (half-life, AUC, bioavailability) .

- PD biomarkers : Measure soluble PD-L1 levels in serum and tumor PD-L1 membrane density via immunohistochemistry (IHC). Correlate with T-cell activation markers .

- Population PK modeling : Use nonlinear mixed-effects modeling (NONMEM) to account for inter-species variability and optimize dosing regimens .

Q. Data Analysis & Translational Research

Q. How should researchers address contradictions in clinical data regarding PD-L1 expression as a biomarker for this compound response?

While some trials link PD-L1⁺ tumors to higher response rates (e.g., 36% vs. 0% in PD-L1⁻ tumors ), others show no correlation . Solutions include:

- Multi-omics integration : Combine IHC with RNA-seq (e.g., IFN-γ signature) or multiplex immunofluorescence to assess spatial PD-L1 distribution .

- Tumor mutational burden (TMB) : Stratify patients by TMB to identify non-PD-L1 biomarkers of response .

Q. What statistical approaches are recommended for analyzing synergistic effects between this compound and other therapies?

- Combination index (CI) : Use Chou-Talalay analysis to classify synergy (CI < 1), additive (CI = 1), or antagonism (CI > 1) in vitro .

- In vivo synergy : Apply Kaplan-Meier survival analysis with log-rank tests for combination vs. monotherapy groups. Report hazard ratios (HRs) and 95% confidence intervals .

Q. Reproducibility & Reporting

Q. What guidelines should be followed to ensure reproducibility in this compound studies?

- MIAME standards : Detail experimental conditions (e.g., cell passage numbers, serum batches) in supplementary materials .

- Preclinical checklists : Adopt NIH guidelines for animal studies (e.g., randomization, blinding) and ARRIVE 2.0 for in vivo reporting .

- Data sharing : Deposit raw flow cytometry files in public repositories (e.g., FlowRepository) and provide analysis code on GitHub .

特性

IUPAC Name |

2-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31ClN2O4/c1-22-26(13-8-14-28(22)25-11-5-4-6-12-25)21-40-31-17-30(39-20-24-10-7-9-23(15-24)18-35)27(16-29(31)34)19-36-33(2,3)32(37)38/h4-17,36H,19-21H2,1-3H3,(H,37,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPKZNFXWGTUGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CNC(C)(C)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H31ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

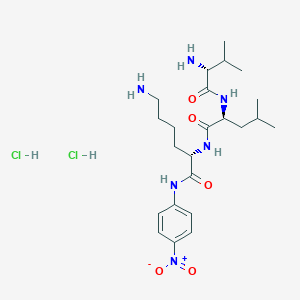

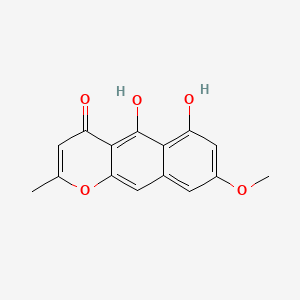

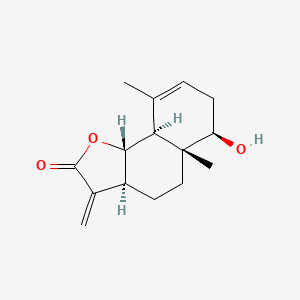

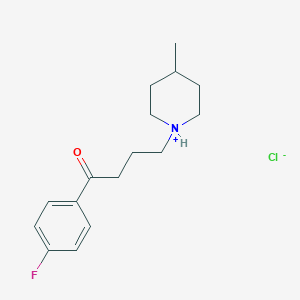

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。